molecular formula C17H12N6OS B2699298 1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396808-94-8

1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2699298
CAS No.: 1396808-94-8
M. Wt: 348.38
InChI Key: FRCCEQZKUHVAEB-UHFFFAOYSA-N
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Description

1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex heterocyclic compound that integrates multiple functional groups, including phenyl, pyridinyl, thiazolyl, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Formation of the Triazole Ring:

    Coupling Reactions: The phenyl and pyridinyl groups are introduced through coupling reactions such as Suzuki or Heck coupling.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the compound, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide: Lacks the thiazole ring but has similar biological activities.

    5-(pyridin-2-yl)-1,3-thiazole-4-carboxamide: Lacks the triazole ring but retains some of the compound’s properties.

    1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks both the pyridinyl and thiazole rings but is still used in medicinal chemistry.

Uniqueness

1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-phenyl-5-pyridin-2-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6OS/c24-16(20-17-19-10-11-25-17)14-15(13-8-4-5-9-18-13)23(22-21-14)12-6-2-1-3-7-12/h1-11H,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCCEQZKUHVAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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